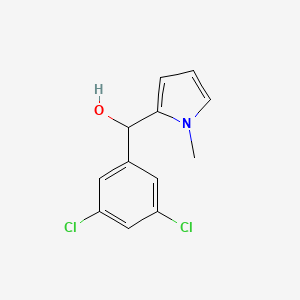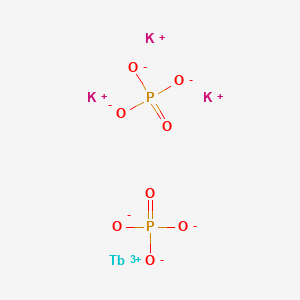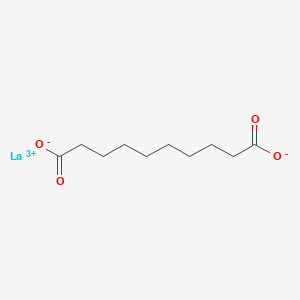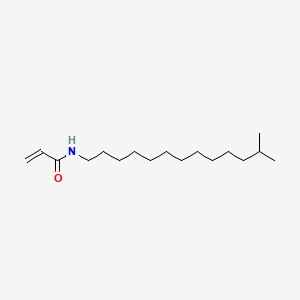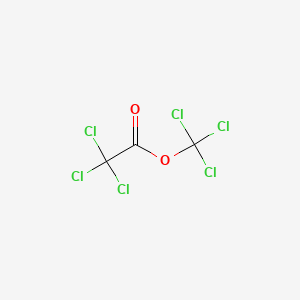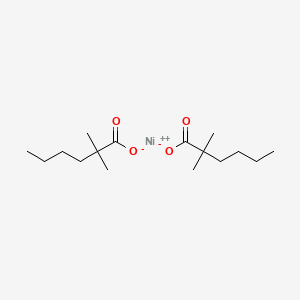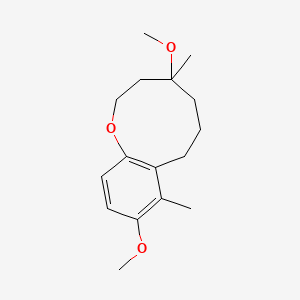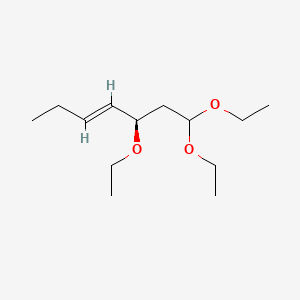
3-Heptene, 5,7,7-triethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptene, 5,7,7-triethoxy- is an organic compound with the molecular formula C13H26O3 It is characterized by the presence of a heptene backbone with three ethoxy groups attached at the 5th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptene, 5,7,7-triethoxy- typically involves the alkylation of heptene with ethoxy groups. One common method is the reaction of 3-heptene with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with ethyl alcohol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Heptene, 5,7,7-triethoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Heptene, 5,7,7-triethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in 3-Heptene, 5,7,7-triethoxy- to a single bond, forming saturated derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with halogens in the presence of a base can replace ethoxy groups with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2) with a base (NaOH)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Saturated derivatives
Substitution: Halogenated compounds
Scientific Research Applications
3-Heptene, 5,7,7-triethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 3-Heptene, 5,7,7-triethoxy- involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
3-Heptene, 5,7,7-triethoxy- can be compared with other similar compounds, such as:
3-Heptene, 5,7,7-trimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups. The difference in alkyl groups can affect the compound’s reactivity and solubility.
3-Heptene, 5,7,7-triethoxy-2-methyl-: An additional methyl group at the 2nd position can influence the compound’s steric properties and reactivity.
This compound4-chloro-: The presence of a chlorine atom can introduce new reactivity patterns, such as nucleophilic substitution reactions.
The unique combination of ethoxy groups and the heptene backbone in 3-Heptene, 5,7,7-triethoxy- distinguishes it from these similar compounds, offering distinct chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
72152-79-5 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
(E,5R)-5,7,7-triethoxyhept-3-ene |
InChI |
InChI=1S/C13H26O3/c1-5-9-10-12(14-6-2)11-13(15-7-3)16-8-4/h9-10,12-13H,5-8,11H2,1-4H3/b10-9+/t12-/m0/s1 |
InChI Key |
YMPURWKRLGBYLD-VMPCVLLUSA-N |
Isomeric SMILES |
CC/C=C/[C@@H](CC(OCC)OCC)OCC |
Canonical SMILES |
CCC=CC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




